

Application Note: Measuring EN6-Induced Lysosomal Acidification using LysoSensor™ Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EN6

Cat. No.: B607304

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Audience: Researchers, scientists, and drug development professionals.

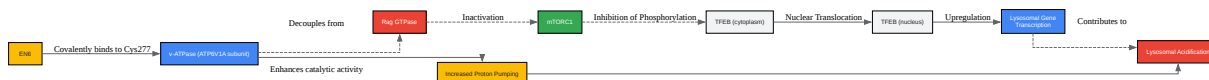
Introduction

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules.[1] Their function is highly dependent on a maintained acidic internal pH, typically between 4.0 and 5.0.[2] Dysregulation of lysosomal pH has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1][2][3] **EN6** is a small molecule that has been identified as an activator of autophagy and has been shown to induce lysosomal acidification.[4][5] It achieves this by covalently targeting the ATP6V1A subunit of the vacuolar H⁺-ATPase (v-ATPase), the primary proton pump responsible for acidifying lysosomes.[2][4][6] This application note provides a detailed protocol for using LysoSensor™ probes to measure the **EN6**-induced acidification of lysosomes in live cells.

LysoSensor™ probes are fluorescent pH indicators that selectively accumulate in acidic organelles.[7][8] Their fluorescence intensity is directly proportional to the acidity of the environment, making them ideal tools for monitoring changes in lysosomal pH.[7][9][10] This note will focus on the use of both a non-ratiometric (LysoSensor™ Green DND-189) and a ratiometric (LysoSensor™ Yellow/Blue DND-160) probe to provide both qualitative and quantitative measurements of **EN6**-induced lysosomal acidification.

EN6 Signaling Pathway

The mechanism by which **EN6** induces lysosomal acidification is linked to its interaction with the v-ATPase and the subsequent impact on mTORC1 signaling.



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Caption: **EN6** mechanism of action on lysosomal acidification.

Experimental Protocols

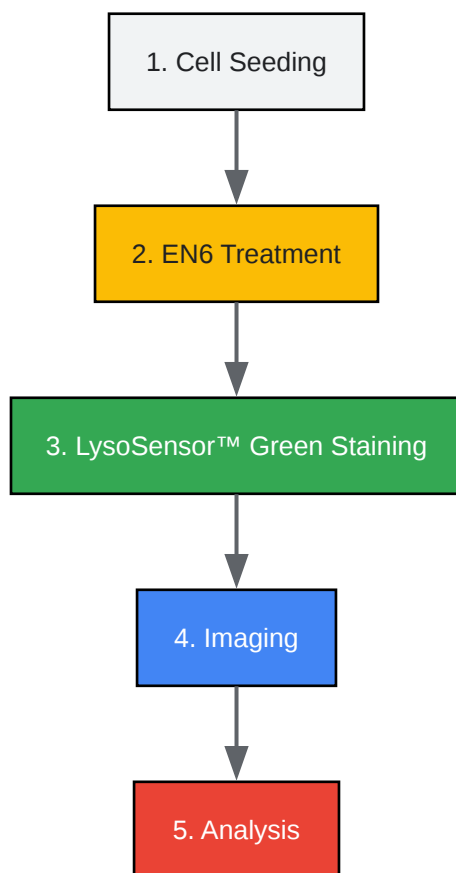
Materials

- LysoSensor™ Green DND-189 (Thermo Fisher Scientific)
- LysoSensor™ Yellow/Blue DND-160 (PDMPO) (Thermo Fisher Scientific)[8]
- **EN6** compound
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Live-cell imaging compatible plates or dishes
- Fluorescence microscope or a microplate reader with appropriate filter sets

I. Qualitative Measurement of Lysosomal Acidification with LysoSensor™ Green DND-189

This protocol provides a method for visualizing the increase in lysosomal acidity in response to **EN6** treatment.

Experimental Workflow



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Caption: Workflow for qualitative lysosomal pH measurement.

Procedure

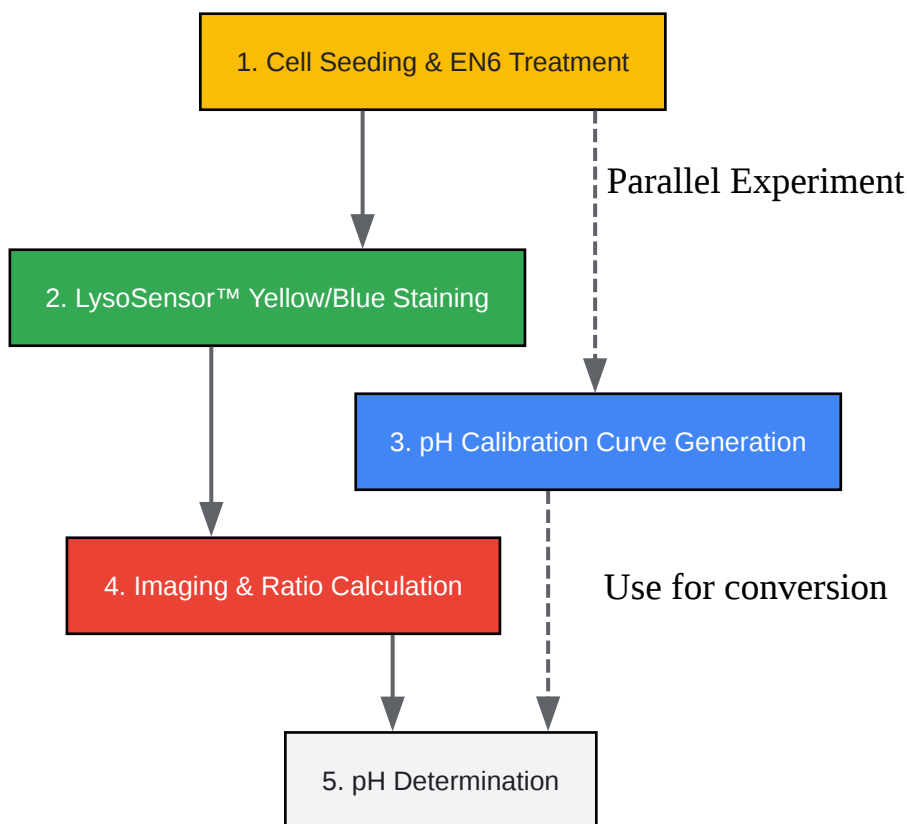
- **Cell Seeding:** Plate cells on a live-cell imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
- **EN6 Treatment:** Prepare a stock solution of **EN6** in DMSO. Dilute the **EN6** stock solution in a complete cell culture medium to the desired final concentration. Remove the culture medium from the cells and replace it with the **EN6**-containing medium. Incubate the cells for the desired treatment duration. A vehicle control (DMSO) should be run in parallel.

- LysoSensor™ Green Staining:
 - Prepare a 1 μ M working solution of LysoSensor™ Green DND-189 in pre-warmed cell culture medium.[8]
 - Remove the **EN6**-containing medium and wash the cells once with PBS.
 - Add the LysoSensor™ Green working solution to the cells.
 - Incubate for 1-5 minutes at 37°C, protected from light.[7][8] Note: Longer incubation times may lead to an alkalinizing effect on the lysosomes.[7][8]
- Imaging:
 - Wash the cells twice with PBS.
 - Add fresh pre-warmed culture medium or PBS for imaging.
 - Image the cells immediately using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~488/520 nm).
- Analysis: Qualitatively assess the change in green fluorescence intensity between the control and **EN6**-treated cells. An increase in fluorescence intensity indicates lysosomal acidification.

II. Quantitative Ratiometric Measurement of Lysosomal pH with LysoSensor™ Yellow/Blue DND-160

This protocol allows for a more precise, quantitative measurement of lysosomal pH changes induced by **EN6**. LysoSensor™ Yellow/Blue DND-160 exhibits pH-dependent dual emission, with fluorescence shifting from blue in less acidic environments to yellow in more acidic organelles.[11][12]

Experimental Workflow



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